molecular formula C26H23NO2 B11687344 (3E)-1-(2,4-dimethylphenyl)-3-(4-methoxybenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

(3E)-1-(2,4-dimethylphenyl)-3-(4-methoxybenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

Cat. No.: B11687344
M. Wt: 381.5 g/mol
InChI Key: NFIMDRJXNCBGLG-CJLVFECKSA-N
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Description

(3E)-1-(2,4-dimethylphenyl)-3-(4-methoxybenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one is an organic compound that belongs to the class of pyrrolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-1-(2,4-dimethylphenyl)-3-(4-methoxybenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one typically involves the condensation of appropriate aldehydes and ketones with amines under acidic or basic conditions. The reaction may proceed through a series of steps including nucleophilic addition, cyclization, and dehydration.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3E)-1-(2,4-dimethylphenyl)-3-(4-methoxybenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.

Biology

The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers study these activities to develop new therapeutic agents.

Medicine

In medicine, derivatives of this compound could be explored for their potential as drug candidates. Their interactions with biological targets can lead to the development of new treatments for various diseases.

Industry

In the industrial sector, the compound may be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3E)-1-(2,4-dimethylphenyl)-3-(4-methoxybenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one involves its interaction with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. The specific pathways and targets depend on the compound’s structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-1-(2,4-dimethylphenyl)-3-(4-methoxybenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one can be compared with other pyrrolidinone derivatives such as:
    • 1-(2,4-dimethylphenyl)-3-(4-methoxybenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
    • 1-(2,4-dimethylphenyl)-3-(4-methoxybenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-thione

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both electron-donating and electron-withdrawing groups. This combination can influence its reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H23NO2

Molecular Weight

381.5 g/mol

IUPAC Name

(3E)-1-(2,4-dimethylphenyl)-3-[(4-methoxyphenyl)methylidene]-5-phenylpyrrol-2-one

InChI

InChI=1S/C26H23NO2/c1-18-9-14-24(19(2)15-18)27-25(21-7-5-4-6-8-21)17-22(26(27)28)16-20-10-12-23(29-3)13-11-20/h4-17H,1-3H3/b22-16+

InChI Key

NFIMDRJXNCBGLG-CJLVFECKSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)N2C(=C/C(=C\C3=CC=C(C=C3)OC)/C2=O)C4=CC=CC=C4)C

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=CC(=CC3=CC=C(C=C3)OC)C2=O)C4=CC=CC=C4)C

Origin of Product

United States

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